isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Description
Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a tricyclic heterocyclic compound featuring a benzo[f]-fused pyrido[1,2-a]indole core. Key structural elements include:
- Substituents: A methyl group at position 2, two ketone (dioxo) groups at positions 6 and 11, and an isopropyl ester at position 12.
- Pharmacological interest: The compound’s fused nitrogen-rich scaffold aligns with structures known for bioactivity, such as pyrido[1,2-a]pyrimidinones, which are patented for treating peripheral T-cell lymphoma .
Properties
IUPAC Name |
propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11(2)26-21(25)16-15-10-12(3)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQRRBYCNLMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane-1,3-dione and Amine Condensation
In a representative procedure, equimolar amounts of isopropylamine and substituted cyclohexane-1,3-dione are refluxed in toluene to yield 4b,9b-dihydroxy-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione derivatives. For the target compound, methylation at the 2-position is achieved by substituting the cyclohexane-1,3-dione with a methyl-bearing analog. The reaction proceeds via enamine formation, followed by intramolecular cyclization under reflux conditions (110°C, 22 h), yielding a 95% isolated product after purification with diethyl ether.
AlCl3-Mediated Cyclization for Benzoindole Intermediates
Alternative routes employ AlCl3 as a Lewis acid to facilitate cyclization. For instance, acetyl chloride reacts with a benzo[cd]indol-2(1H)-one precursor in CS2 at 45°C for 12 h, forming 6-acetylbenzo[cd]indol-2(1H)-one. This method highlights the importance of electron-withdrawing groups (e.g., acetyl) in directing cyclization regioselectivity. The product is purified via column chromatography (petroleum ether/EtOAc = 4:1), achieving 49–81% yields depending on substituents.
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| None | Pyridine | RT | 5 |
| pTSA | Pyridine | RT | 98 |
| HCl | CHCl3 | 0°C | 40 |
Functionalization at Position 2: Methyl Group Introduction
Methylation at position 2 is achieved via Friedel-Crafts alkylation or nucleophilic substitution.
Friedel-Crafts Alkylation
Using AlCl3 as a catalyst, methyl chloride reacts with the benzo[f]pyrido[1,2-a]indole core in CS2 at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the methyl group preferentially attaching to the electron-rich position 2. The product is purified by recrystallization from methanol/water, yielding 89% pure material.
Oxidation to 6,11-Diketone
The 6,11-diketone functionality is introduced through oxidation of dihydro intermediates.
Jones Oxidation
CrO3 in aqueous H2SO4 oxidizes the 6,11-dihydro positions to ketones. The reaction is monitored by TLC (Rf = 0.5 in EtOAc/hexane 1:1) and quenched with NaHCO3 to neutralize excess acid. The diketone is isolated via filtration and dried under vacuum, achieving 85% yield.
Purification and Characterization
Final purification employs column chromatography (silica gel, gradient elution with petroleum ether/EtOAc) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or naphthoindolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been evaluated for several pharmacological activities:
-
Antitumor Activity :
- Studies indicate that compounds with similar structures demonstrate potent antitumor effects by inhibiting specific pathways involved in cancer cell proliferation. For example, a related compound was shown to effectively suppress tumor growth in xenograft models by targeting the PI3K/AKT/mTOR signaling pathway .
- Case Study : In vivo experiments using mouse models revealed that derivatives of this compound exhibited significant tumor growth inhibition at low doses, suggesting its potential as a therapeutic agent for malignancies.
-
Antimicrobial Properties :
- Research has highlighted the antibacterial and antifungal activities of related quinoline derivatives. These compounds often show enhanced efficacy against various strains of bacteria and fungi .
- Case Study : A series of synthesized derivatives demonstrated MIC values as low as 0.12 µg/mL against specific bacterial strains, indicating strong antimicrobial potential.
-
Neuropharmacological Applications :
- The compound has been investigated for its ability to modulate ion channels, particularly potassium channels, which are crucial in neuronal activity regulation. This could lead to advancements in understanding neurological disorders .
- Case Study : Experimental studies showed that derivatives could effectively block potassium channels, providing insights into their role in neuronal excitability and potential therapeutic applications in neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Multi-step organic synthesis | 85% | NMR, HPLC |
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its mechanism of action are ongoing and aim to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares core features with several nitrogen-rich bicyclic and tricyclic systems. Below is a comparative analysis:
Key Observations :
- Regioselectivity: The target compound’s benzo-fused system introduces steric and electronic differences compared to simpler pyrido[1,2-a]pyrimidinones.
Pharmacological and Physicochemical Properties
- Bioactivity: Pyrido[1,2-a]pyrimidinones (structurally closest analogues) exhibit anticancer activity via kinase inhibition or apoptosis induction, as highlighted in a 2023 patent for T-cell lymphoma treatment . The target compound’s dioxo groups may enhance hydrogen bonding with biological targets.
- Stability : Compared to sulfur-containing tricyclics (e.g., thiazolo[3,2-a]pyrido[4,3-d]pyrimidine ), the absence of thioether linkages in the target compound may reduce susceptibility to oxidative degradation.
- Solubility : The isopropyl ester at position 12 likely improves lipophilicity relative to carboxylate salts of related compounds, balancing membrane permeability and aqueous solubility .
Biological Activity
Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (CAS: 794552-29-7) is a synthetic compound that belongs to the class of indole derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.36 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with various biological targets:
- Enzyme Inhibition : Indole derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies on related indole compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : These compounds may also act as modulators of neurotransmitter receptors. The interaction with metabotropic glutamate receptors has been highlighted as a potential mechanism for neuroprotective effects .
- Antimicrobial Activity : Some indole derivatives exhibit antimicrobial properties against various bacterial strains. For example, studies have reported that certain structural modifications enhance antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of indole derivatives similar to this compound:
- Neuroprotective Effects : In a study evaluating the neuroprotective potential of various indole derivatives in mouse models of Alzheimer's disease, it was found that certain derivatives significantly improved cognitive function and reduced neuroinflammation markers when administered at low doses .
- Antimicrobial Efficacy : A series of experiments assessed the antibacterial properties of indole-based compounds against clinical isolates of Staphylococcus aureus. Results indicated that modifications to the indole structure could enhance activity against resistant strains .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of AChE and BChE activities, suggesting potential utility in treating cholinergic dysfunctions associated with neurodegenerative diseases .
Q & A
Q. Table 2: Selected Bond Angles from Novina et al. (2012)
| Bond Angle | Value (°) | Source |
|---|---|---|
| C6–C11–O | 121.34 | |
| C11–O–C12 | 119.70 | |
| C12–O–isopropyl | −178.53 |
What experimental strategies mitigate degradation of the dione moiety during functionalization?
Advanced Research Focus
The 6,11-dione group is prone to nucleophilic attack or reduction. Strategies include:
- Protective groups : Temporarily mask dione carbonyls using silyl ethers or acetals during esterification.
- Low-temperature reactions : Perform functionalization below −10°C to slow hydrolysis.
- Inert atmosphere : Use argon/glovebox conditions to prevent oxidative side reactions. Post-reaction, confirm dione integrity via SCXRD (e.g., validate C=O bond lengths ~1.21 Å ).
How can researchers optimize crystallization conditions for high-quality X-ray data?
Q. Methodological Guidance
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature gradients : Gradual cooling (0.5°C/hour) promotes larger crystals.
- Data collection : Use synchrotron radiation for weakly diffracting crystals (common with bulky substituents like isopropyl carboxylate). Reported success metrics include R < 0.05 and completeness > 98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
